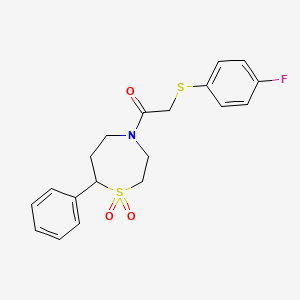![molecular formula C15H20N2OS2 B2646802 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 728941-35-3](/img/structure/B2646802.png)
3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Thiols are known to undergo a variety of chemical reactions, including oxidation to form disulfides . Pyrimidinones can participate in a variety of reactions due to the reactivity of the carbonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Thiols generally have a pungent, disagreeable odor .Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound has been synthesized as part of a broader effort to explore new bioactive molecules. For example, Ashalatha et al. (2007) synthesized several derivatives of 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, including compounds with anti-inflammatory, CNS depressant, and antimicrobial activities. Some of these synthesized compounds exhibited promising biological activities, highlighting the compound's relevance in developing new therapeutic agents (Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007).
Analgesic and Anti-inflammatory Applications
Alagarsamy et al. (2007) created novel derivatives of 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities. This research demonstrated the potential of these compounds, including 3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, in developing new analgesic and anti-inflammatory drugs with lower ulcerogenic potential compared to existing treatments (Alagarsamy, Shankar, & Solomon, 2007).
Antimicrobial Activity
The synthesis of derivatives of this compound has also been directed towards evaluating antimicrobial properties. Kavitha et al. (2010) reported on the ecofriendly synthesis of 3-substituted amino 2-mercapto 5,6,7,8-tetrahydro-benzo(b) thieno-(2,3d)-pyrimidine-4-(3H)-ones, and their subsequent testing against various Gram-positive, Gram-negative, and fungal organisms. This study indicated that specific synthesized compounds demonstrated significant antimicrobial activity, suggesting potential applications in addressing bacterial and fungal infections (Kavitha, Vijayanthimala, Saravanan, & Mohan, 2010).
Propriétés
IUPAC Name |
7-methyl-3-(2-methylpropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-8(2)7-17-14(18)12-10-5-4-9(3)6-11(10)20-13(12)16-15(17)19/h8-9H,4-7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBVSEIZNRYRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Bromophenyl)sulfonyl]acetohydrazide](/img/structure/B2646728.png)

![(1-ethyl-1H-pyrazol-5-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2646733.png)


![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2646736.png)
![2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B2646737.png)
![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2646738.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2646740.png)
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile](/img/structure/B2646741.png)
![(2-Chloro-6-fluorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646742.png)